Phenyl(pyrimidin-2-YL)methanamine
Description
Contextualization within Pyrimidine (B1678525) Derivatives and Heterocyclic Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA. gsconlinepress.comjrasb.com This prevalence in nature has made pyrimidine and its derivatives a major focus of research in medicinal chemistry. gsconlinepress.comgsconlinepress.com These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comnih.govjacsdirectory.com
The synthesis of various pyrimidine derivatives is a key area of investigation, with the goal of developing new therapeutic agents. jrasb.comgsconlinepress.com The versatility of the pyrimidine scaffold allows for the creation of a diverse array of molecules with different biological targets and activities. nih.govresearchgate.net Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are also of significant interest due to their structural similarity to purines and their demonstrated anticancer potential. jrasb.comresearchgate.net
Significance of the Methanamine Moiety in Organic Synthesis
Methanamine, the simplest primary amine, is a versatile building block in organic synthesis. wikipedia.orgairgasspecialtyproducts.comyoutube.com Its utility lies in its ability to act as a nucleophile and a weak base, allowing it to participate in a wide variety of chemical reactions. wikipedia.org The methanamine moiety is incorporated into a vast number of commercially significant compounds, including pharmaceuticals, pesticides, and solvents. wikipedia.orgyoutube.com
Overview of Research Directions for Pyrimidine-Based Scaffolds
Research into pyrimidine-based scaffolds is a dynamic and expanding field, with several key areas of focus:
Anticancer Agents: A significant portion of research is dedicated to developing pyrimidine derivatives as anticancer drugs. jrasb.comresearchgate.net These compounds can target various cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis. jrasb.com For instance, some pyrimidine derivatives have shown potent inhibitory effects against specific kinases involved in tumor growth. tandfonline.com
Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Pyrimidine derivatives have shown promise as antibacterial and antifungal agents. researchtrend.net Research in this area often involves the synthesis and screening of new pyrimidine compounds against a panel of clinically relevant pathogens.
Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. Pyrimidine-based compounds have been investigated for their anti-inflammatory properties, with some showing potential to inhibit key inflammatory pathways. gsconlinepress.comnih.gov
Materials Science: Beyond medicinal applications, the unique electronic and photophysical properties of some pyrimidine derivatives make them interesting candidates for use in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
The following table provides a summary of key information for Phenyl(pyrimidin-2-YL)methanamine:
| Property | Value |
| Chemical Formula | C11H11N3 |
| Molecular Weight | 185.23 g/mol |
| CAS Number | 907594-98-3 |
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
phenyl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-8,10H,12H2 |
InChI Key |
GRQOIOHNRSSNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC=N2)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Phenyl Pyrimidin 2 Yl Methanamine Analogues
Reaction Pathways for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles, such as pyrimidine (B1678525), are fundamental components in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net The synthesis of the pyrimidine ring itself often involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, ureas, or guanidines. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, provide an efficient means to construct the pyrimidine framework. researchgate.netmdpi.com
Once formed, the pyrimidine ring in analogues of phenyl(pyrimidin-2-yl)methanamine can undergo various transformations. Electrophilic substitution is less facile compared to pyridine (B92270) due to the decreased basicity of the pyrimidine ring, but it can occur at the 5-position, which is the least electron-deficient. growingscience.comwikipedia.org Conversely, nucleophilic substitution is more favorable at the 2-, 4-, and 6-positions. wikipedia.org For instance, pyrimidine and its derivatives can react with active methylene (B1212753) reagents like malononitrile (B47326), leading to ring cleavage and subsequent formation of pyridine derivatives. rsc.org
The reaction pathways are also influenced by the nature of the substituents on the pyrimidine ring. Electron-donating groups can increase the yield of certain reactions, while electron-withdrawing groups can have the opposite effect. mdpi.com The quaternization of one of the nitrogen atoms in the pyrimidine ring significantly enhances its reactivity towards nucleophiles, often under milder conditions than the unquaternized parent compound. wur.nl
Mechanisms of Amine Formation and Derivatization
The formation of the amine group in this compound and its subsequent derivatization are crucial for synthesizing a diverse range of functional molecules. A common method for creating the initial amine involves the condensation reaction between 2-aminopyrimidine (B69317) and a suitable benzoyl derivative, such as 2-benzoylpyridine (B47108), to form a Schiff base, which can then be reduced to the target amine. scirp.org Other synthetic routes include the reaction of bromoacetophenones with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction) to yield the primary amine. nih.gov
Once the amine is formed, it can be derivatized through various reactions. For example, N-alkylation can be performed, though the use of protecting groups like tert-butyloxycarbonyl (Boc) is often necessary to prevent undesired side reactions. The amine can also participate in condensation reactions with aldehydes or ketones to form new imines, which can be further modified. youtube.com
The derivatization of the pyrimidine ring itself can also lead to new amine-containing compounds. For instance, the C4 position of pyrimidine nucleosides can be functionalized by activating the amide carbonyl with reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), followed by substitution with various amines. nih.gov
Investigations of Bond Formation and Cleavage Processes
The study of bond formation and cleavage is fundamental to understanding the reactivity of this compound analogues. In the synthesis of the pyrimidine ring, key C-N and C-C bond formations occur through cyclization reactions. mdpi.com For example, a copper-catalyzed synthesis of pyrimidines from ketones and nitriles involves consecutive C-C and two C-N bond formations. mdpi.com
Bond cleavage is also a critical aspect of the reactivity of these compounds. The N-N bond of pyrazole (B372694) can be selectively cleaved to form pyrimidine analogues. tandfonline.com Furthermore, studies on gas-phase pyrimidine bases have shown that electron attachment can lead to the selective cleavage of C-H and N-H bonds, with the specific bond broken being dependent on the electron energy. aps.org This highlights the potential for site-selective reactions based on the electronic properties of the molecule. An endoribonuclease from Saccharomyces cerevisiae has demonstrated the ability to specifically cleave pyrimidine-A bonds in RNA. nih.gov
Ring transformation reactions, where the pyrimidine ring is altered, involve a series of bond cleavage and formation steps. These can include processes where a nitrogen atom in the ring is exchanged, or the ring size is contracted. wur.nl For example, the reaction of pyrimidine with malononitrile leads to the cleavage of the pyrimidine ring and the formation of a new pyridine ring. rsc.org
Role of Catalysis in this compound Transformations
Catalysis plays a pivotal role in the synthesis and functionalization of this compound and its analogues, enabling reactions that would otherwise be difficult or inefficient. Various catalytic systems, including photoredox, copper, and palladium catalysts, have been employed to achieve specific chemical transformations.
Photoredox-Catalyzed Reactions
Visible light photoredox catalysis has emerged as a powerful tool for C-H functionalization and other bond-forming reactions under mild conditions. nih.govnih.gov In the context of pyrimidine-containing compounds, photoredox catalysis has been utilized for C-H arylation. rsc.orgacs.org For example, a dual palladium/photoredox-catalyzed intermolecular C-H functionalization has been reported where aryl radicals, generated from aryldiazonium salts, react with substrates containing a pyrimidine directing group. nih.gov This method allows for the site-selective arylation of arenes.
Iridium and ruthenium-based photoredox catalysts are commonly used to generate radical intermediates. nih.govnih.gov These radicals can then engage in various bond-forming reactions, including C-C, C-N, C-O, C-S, and C-P bond formations through C-H functionalization. nih.gov The choice of photocatalyst and reaction conditions can influence the selectivity and efficiency of the transformation. For instance, the use of an inexpensive organic photoredox catalyst, 4CzIPN, has been demonstrated in dual catalytic systems with nickel for cross-coupling reactions. acs.org
Table 1: Examples of Photoredox-Catalyzed Reactions on Pyrimidine Analogues
| Reaction Type | Catalyst System | Substrate | Product | Reference |
|---|---|---|---|---|
| C-H Arylation | Ru-photoredox/Pd-catalyzed | (6-phenylpyridin-2-yl)pyrimidines | Arylated derivatives | rsc.org |
| C-H Arylation | Eosin Y (metal-free) | Heteroaryl diazonium salts | 3-heteroaryl-substituted pyrimidones | acs.org |
| Cross-Coupling | Ir photocatalyst/Ni catalyst | Benzyltrifluoroborates & Aryl bromides | Cross-coupled products | acs.org |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used "click chemistry" reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is particularly valuable for linking different molecular building blocks, including those containing pyrimidine moieties. acs.orgresearchgate.net The Cu(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and provides excellent regioselectivity. nih.govacs.org
The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.govrsc.org The reaction is robust and can be performed under a variety of conditions, often in aqueous media at room temperature. researchgate.net While various terminal alkynes can participate in CuAAC, propargyl compounds are often favored due to their reactivity, ease of installation, and cost-effectiveness. nih.gov
Table 2: Key Features of CuAAC
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically a Cu(I) source, can be generated in situ from Cu(II) salts. | acs.orgresearchgate.net |
| Reactants | Terminal alkyne and an organic azide. | nih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole. | nih.gov |
| Regioselectivity | Exclusively forms the 1,4-regioisomer. | nih.gov |
| Conditions | Often mild, can be performed in aqueous solutions at room temperature. | researchgate.net |
Palladium-Mediated Cyanation
Palladium-catalyzed cyanation is a powerful method for introducing a nitrile group onto aryl or heteroaryl halides, including pyrimidine derivatives. nih.govnih.gov This transformation is significant as the nitrile group is a versatile functional group that can be converted into other functionalities. organic-chemistry.orgmit.edu The reaction typically involves a palladium(0) catalyst, a cyanide source, and a suitable ligand. researchgate.net
A major challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion. nih.govresearchgate.net To overcome this, various strategies have been developed, such as using less toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.govorganic-chemistry.org The development of efficient ligands has also been crucial for improving the scope and efficiency of these reactions, allowing them to proceed under milder conditions and with a broader range of substrates, including functionalized heterocycles. nih.govorganic-chemistry.orgmit.edu For instance, the use of specific phosphine (B1218219) ligands has enabled the cyanation of (hetero)aryl chlorides at modest catalyst loadings. nih.gov A palladium-mediated cyanation has been successfully applied to a 3'-brominated pyrazolopyrimidine derivative to yield the corresponding 3'-cyano derivative. mdpi.com
Table 3: Common Cyanide Sources in Palladium-Mediated Cyanation
| Cyanide Source | Key Features | Reference |
|---|---|---|
| K₄[Fe(CN)₆] | Less toxic, used in ligand-free systems with palladium nanoparticles. | nih.gov |
| Zn(CN)₂ | Widely used, allows for mild reaction conditions, often in aqueous media. | nih.govorganic-chemistry.org |
| Acetone cyanohydrin | Alternative cyanide source, used with specific palladium/ligand systems. | researchgate.net |
| Trimethylsilyl cyanide (TMSCN) | Another alternative cyanide source. | researchgate.net |
Exploration of Regioselectivity and Stereoselectivity in Reactions
The stereochemical and regiochemical outcomes of reactions involving analogues of this compound are significantly influenced by the nature of the reactants and the reaction conditions. Research into the nucleophilic ring-opening of isoxazolo[2,3-a]pyrimidine derivatives has provided valuable insights into these selective processes, leading to the synthesis of various pyrimidinylmethylamine derivatives.
Studies have demonstrated that the reaction of 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives with optically active amino acid amides and ephedrine (B3423809) results in the formation of pyrimidinylmethylamino acid amides. nih.gov The degree of stereoselectivity in these reactions is largely dependent on the specific nucleophile employed. For instance, the use of different L-amino acid amides leads to varying levels of stereoselectivity in the final product. nih.gov
In terms of regioselectivity, the use of hydroxy amines, such as ephedrine, has been shown to favor a specific reaction pathway. The nucleophilic attack preferentially occurs via the secondary amino group of the ephedrine molecule. nih.gov This selectivity highlights the directing effect of functional groups within the nucleophile on the reaction's regiochemical course.
Furthermore, modifications to the pyrimidine ring system can dramatically alter the reactivity and reaction pathways. For example, replacing the oxo group at the 2-position of the phenylisoxazolo[2,3-a]pyrimidine system with an imino group was investigated. It was anticipated that this change would prevent the spontaneous decarboxylation that typically follows the ring opening, thereby yielding derivatives of 2-pyrimidinylacetamide. However, heating 5,7-dimethyl-2-imino-3-phenylisoxazolo[2,3-a]pyrimidine in solution led to an unexpected dimerization process. Protection of the imino group through acetylation allowed for the desired nucleophilic ring opening to occur, ultimately forming derivatives of 2-pyrimidinylacetamide. nih.gov This demonstrates the profound impact of subtle structural changes on the reactivity and selectivity of these systems.
A summary of the reactants and resulting products in these studies is presented below:
| Reactant 1 | Reactant 2 | Product | Observation |
| 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives | Optically active amino acid amides | Pyrimidinylmethylamino acid amides | Degree of stereoselectivity depends on the L-amino acid amide used. nih.gov |
| 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives | (-)-Ephedrine | Pyrimidinylmethylamino acid amides | Favored regioselectivity with attack via the secondary amino group. nih.gov |
| 5,7-dimethyl-2-imino-3-phenylisoxazolo[2,3-a]pyrimidine | Heat | Dimerized product | Unprecedented dimerization involving the phenyl and imino groups. nih.gov |
| 2-Acetylimino-5,7-dimethyl-3-phenylisoxazolo[2,3-a]pyrimidine | Nucleophiles | Derivatives of 2-pyrimidinylacetamide | Ring opening is possible after protection of the imino group. nih.gov |
Structural Diversification and Analog Design of Phenyl Pyrimidin 2 Yl Methanamine
Design Principles for Pyrimidine-Based Derivatives
The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, primarily due to its prevalence in the building blocks of DNA and RNA. nih.gov Its inherent biological significance and synthetic tractability make it a privileged scaffold in drug discovery. nih.govtandfonline.com The design of pyrimidine-based derivatives is guided by several key principles:
Bioisosterism: The pyrimidine ring is an effective bioisostere for other aromatic systems, such as the phenyl ring. This allows it to mimic the interactions of other groups with biological targets while potentially improving pharmacokinetic and pharmacodynamic properties. nih.gov
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with various biological targets. This property is crucial for the molecular recognition and binding affinity of drug candidates. nih.gov
Structural Versatility: The pyrimidine skeleton offers multiple positions (C-2, C-4, C-5, and C-6) that are amenable to chemical modification. nih.gov This allows for extensive structural diversification to optimize potency, selectivity, and other drug-like properties. tandfonline.com
Scaffold Hopping: This strategy involves replacing a core molecular scaffold (like an indazole ring) with another (like pyrimidine) to discover new chemotypes with potentially improved properties or novel intellectual property positions. nih.gov
These principles underscore the vast potential of the pyrimidine scaffold in generating diverse libraries of compounds for screening and development. tandfonline.com
Systematic Structural Modifications at Key Positions
The structure of Phenyl(pyrimidin-2-YL)methanamine offers three primary sites for modification: the phenyl substituent, the pyrimidine ring, and the methanamine linker.
Variations of the Phenyl Substituent
Modifying the phenyl ring by introducing various substituents can significantly influence the biological activity of the resulting compounds. The nature, position, and number of these substituents can fine-tune the electronic and steric properties of the molecule, affecting its interaction with target proteins. For instance, research on related pyrimidine derivatives has shown that the introduction of methoxy (B1213986) groups onto the phenyl ring can confer specific inhibitory activity against the EGFR protein kinase. nih.gov Similarly, studies on pyrazolo[1,5-a]pyrimidine (B1248293) analogs demonstrated that a 3-(4-fluoro)phenyl group was a key feature in compounds with potent antimycobacterial activity. semanticscholar.org
Table 1: Impact of Phenyl Ring Substitutions on Biological Activity
| Parent Scaffold | Substitution on Phenyl Ring | Observed Biological Activity | Reference |
|---|---|---|---|
| 2,4-Diaminopyrimidine (B92962) | Methoxyl groups | Specific inhibition of EGFR protein kinase | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 4-Fluoro | Potent antimycobacterial activity | semanticscholar.org |
Modifications of the Pyrimidine Ring
The pyrimidine ring itself is a versatile platform for structural alteration. Modifications can be made by introducing substituents at various positions or by altering the core ring structure.
Substitution: Research has demonstrated that introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position of a 2,4-diaminopyrimidine core can shift the compound's activity from antiviral to antitumor. nih.gov The pyrimidine ring can be readily modified at the 2, 4, 5, and 6 positions, allowing for the creation of a wide array of derivatives. nih.gov
Skeletal Editing: More profound changes involve "skeletal editing," where atoms within the ring are swapped. A recently developed method allows for the conversion of pyrimidines into pyridines through a two-step, one-pot process involving activation and rearrangement. chinesechemsoc.org This transannulation technique offers a powerful tool for late-stage functionalization and diversification of bioactive molecules. chinesechemsoc.org
Table 2: Examples of Pyrimidine Ring Modifications
| Modification Type | Specific Change | Resulting Effect/Application | Reference |
|---|---|---|---|
| Substitution | Introduction of an amino group at C-5 | Shift from antiviral to antitumor activity | nih.gov |
| Substitution | Introduction of a thiomethyl group at C-2 | Specific inhibition of EGFR protein kinase | nih.gov |
| Skeletal Editing | C-N to C-C two-atom swap | Conversion of pyrimidine to pyridine (B92270) scaffold | chinesechemsoc.org |
Derivatization of the Methanamine Linker
Strategies for linker derivatization include:
Multicomponent Reactions: The aldehyde-alkyne-amine (A³) coupling reaction is a powerful, atom-economical method for assembling molecules with high diversity and complexity, making it suitable for creating varied linker structures. nih.gov
Functional Group Incorporation: Introducing different functional groups into the linker can provide handles for further derivatization or can directly influence properties like solubility. nih.gov For example, incorporating piperazine (B1678402) motifs can significantly increase aqueous solubility. nih.gov
Alkylation and Acylation: These standard chemical transformations can be used to modify the amine of the linker, forming amides or more complex structures, thereby altering the molecule's properties. researchgate.net
Synthesis of Specific Analogues and Hybrid Structures
Building upon the core this compound structure, various analogues and hybrid molecules can be synthesized to explore new chemical space and biological activities.
Imidazo[1,2-a]pyrimidine-Based Methanamines
Imidazo[1,2-a]pyrimidines are synthetic bioisosteres of purine (B94841) bases and exhibit a wide range of pharmacological properties. nih.gov The synthesis of methanamine derivatives of this scaffold often proceeds through a two-step process. First, a Schiff base is formed between an imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and an appropriate amine. This is followed by the reduction of the resulting imine to yield the corresponding amine. nih.gov
A study detailed the synthesis of a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov The initial step involved a microwave-assisted reaction between imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines to form imine derivatives with moderate to good yields. nih.gov Subsequent reduction of these imines produced the target amine compounds. nih.gov
Table 3: Synthesis of Imidazo[1,2-a]pyrimidine-Based Imines (Precursors to Methanamines)
| Starting Amine | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Aniline | 40 | 85 | nih.gov |
| 1-Naphthylamine | 60 | 75 | nih.gov |
| p-Anisidine | 60 | 70 | nih.gov |
| N,N-diethyl-p-phenylenediamine | 120 | 60 | nih.gov |
| 4-(Trifluoromethyl)aniline | 60 | 80 | nih.gov |
Data from a microwave-assisted synthesis. nih.gov
This synthetic route provides a clear and efficient pathway to generate a library of Imidazo[1,2-a]pyrimidine-based methanamines for further biological evaluation.
Thieno[2,3-d]pyrimidin-2-ylmethanamine Libraries
The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine libraries has been achieved through parallel solution-phase synthesis, allowing for the creation of over 230 substituted derivatives. ias.ac.innih.gov A primary synthetic strategy involves the cyclization of 2-aminothiophene-3-carboxylates with chloroacetonitrile (B46850) to form the thieno[2,3-d]pyrimidine (B153573) core, which introduces two points of diversity. ias.ac.innih.gov Further diversification is achieved by derivatizing the active chlorine atom and functionalizing the C-4 position of the pyrimidine ring. ias.ac.innih.gov For instance, products with ester groups at the 6-position have been utilized in amide synthesis to introduce additional diversity. ias.ac.innih.gov
Another synthetic approach starts with a Gewald reaction using a pyranone substrate, malononitrile (B47326), and sulfur powder to produce 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile. scielo.br This intermediate is then converted to an N,N-dimethylmethanimidamide derivative, which undergoes a Dimroth rearrangement condensation with various anilines to yield a series of thieno[2,3-d]pyrimidines. scielo.br Some of these compounds have shown inhibitory effects on breast cancer cell lines. scielo.br
Furthermore, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized in a one-pot reaction from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or 4-hydroxybenzylamine. nih.gov Several of these compounds have demonstrated anti-proliferative effects against various cancer cell lines, with one compound exhibiting an IC50 value of 0.94 μM against A549 cells. nih.gov
Novel thieno[2,3-d]pyrimidines featuring a fused cyclohexane (B81311) ring have been designed as potential phosphodiesterase 4 (PDE4) inhibitors. researchgate.net Their synthesis involved a multi-step sequence including a Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation. researchgate.net
Table 1: Selected Thieno[2,3-d]pyrimidine Derivatives and their Biological Activity
| Compound | Target/Activity | Key Findings |
| N-(substituted)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | Breast Cancer Cell Line (MDA-MB-231) | Compound with a 2-chlorophenyl substituent showed an IC50 of 27.6 μM. scielo.br |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Cancer Cell Growth Inhibition | A derivative showed an IC50 of 0.94 μM against A549 lung cancer cells. nih.gov |
| Thieno[2,3-d]pyrimidines with fused cyclohexane | PDE4B Inhibition | Showed promising inhibitory properties. researchgate.net |
N-Benzyl-2-phenylpyrimidin-4-amine Series
The N-benzyl-2-phenylpyrimidin-4-amine scaffold has been extensively investigated, leading to the discovery of potent inhibitors of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex, which is a promising target for anticancer therapies. nih.govnih.gov Through a quantitative high-throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization, ML323 and related derivatives were identified with nanomolar inhibitory potency against USP1/UAF1. nih.govnih.gov
Structure-activity relationship (SAR) studies revealed that substitution on the pyrimidine core and the benzylamine moiety significantly influences inhibitory activity. acs.org For example, the replacement of a quinazoline (B50416) core with a pyrimidine was well-tolerated and resulted in compounds with comparable potency while reducing molecular weight and lipophilicity. acs.org Introduction of a 5-methyl group on the pyrimidine ring led to a two-fold increase in potency. acs.org
The synthesis of these derivatives often involves the coupling of a substituted benzylamine with a 2,4-dichloropyrimidine, followed by a Suzuki coupling to introduce the phenyl group at the 2-position. acs.org For instance, the synthesis of ML323 involved the reaction of a 4-triazole-benzylamine intermediate with 2,4-dichloro-5-methylpyrimidine, followed by coupling with 2-isopropylphenyl boronic acid. acs.org
Table 2: SAR data for selected N-Benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors
| Compound | Modifications | IC50 (nM) |
| Analog 37 | Pyrimidine core | ~140 |
| Analog 38 | 5-methylpyrimidine | 70 |
| Analog 39 | 6-methylpyrimidine | 210 |
| Analog 40 | 5,6-dimethylpyrimidine | 120 |
| ML323 (70) | 5-methylpyrimidine, 2-isopropylphenyl, 4-(1H-1,2,3-triazol-1-yl)benzylamine | Potent nanomolar inhibitor |
The inhibitory effect of these compounds correlates with cellular activity, leading to increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cancer cell survival. nih.govnih.gov ML323 has demonstrated significant antitumor activity in various cancer models. researchgate.net
Pyrazolo[1,5-a]pyrimidin-7-amines and Related Compounds
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocycles that have garnered significant attention due to their diverse biological activities, serving as analogs of purines. ias.ac.in Various synthetic strategies have been developed for their efficient synthesis, including cyclization reactions, microwave-assisted methods, and one-pot multicomponent reactions. nih.govresearchgate.net
A common synthetic route involves the cyclocondensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other 1,3-bielectrophiles. nih.govbme.hu Microwave-assisted synthesis has been shown to be a highly efficient method, producing pyrazolo[1,5-a]pyrimidin-7-amines in near-quantitative yields in very short reaction times. nih.gov One-pot cyclization of aminopyrazoles with enaminones or chalcones, followed by oxidative halogenation, has been used to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
These compounds have been explored for various therapeutic applications, including as protein kinase inhibitors for cancer treatment. nih.gov For instance, certain derivatives have been designed as selective PI3Kδ inhibitors. nih.gov The synthesis of these inhibitors often involves a multi-step sequence starting from 5-amino-3-methylpyrazole, which is converted to a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate. nih.gov Subsequent nucleophilic substitution and coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions, are used to introduce diverse functionalities. nih.gov
Table 3: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
| Synthetic Method | Starting Materials | Key Features |
| Cyclization | Aminopyrazoles, β-dicarbonyls/enaminones | Widely adopted, efficient construction of the bicyclic system. nih.gov |
| Microwave-assisted cyclization | Aminopyrazoles, enaminones | High yields, short reaction times, eco-friendly. nih.gov |
| One-pot multicomponent reaction | Aminopyrazoles, aldehydes, β-dicarbonyls | Efficient, leads to diverse derivatives. |
| Deep Eutectic Solvents (DES) | 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, anhydrides | Green chemistry approach, high yields. ias.ac.in |
Schiff Bases from Aminomethyl Pyridines
Schiff bases derived from the condensation of aminomethyl pyridines with various aldehydes represent a versatile class of ligands in coordination chemistry and have been investigated for their biological activities. shd-pub.org.rsnih.govacs.org The synthesis typically involves the reaction of an aminomethylpyridine, such as 2-, 3-, or 4-aminomethylpyridine, with an aldehyde in a suitable solvent, often with acid or base catalysis. shd-pub.org.rsjocpr.com
For example, Schiff bases have been prepared by condensing salicylaldehyde (B1680747) or o-vanillin with 2- and 3-aminomethylpyridine. shd-pub.org.rsresearchgate.net These ligands can coordinate with metal ions, such as Cu(II), to form complexes with varying geometries, including square planar. shd-pub.org.rsresearchgate.net The coordination can occur through the imine nitrogen and the phenolic oxygen. shd-pub.org.rsresearchgate.net
In another example, novel Schiff base-substituted phthalocyanines have been synthesized through the condensation reaction between a phthalocyanine (B1677752) with an aldehyde functional group and 4-aminomethyl pyridine. nih.gov These compounds and their metal complexes exhibit interesting photophysical and photochemical properties. nih.gov
The resulting imine (-C=N-) linkage is a key structural feature, and the biological activity of these compounds can be influenced by the substituents on both the pyridine and aldehyde moieties. nih.gov
Table 4: Examples of Schiff Bases from Aminomethyl Pyridines
| Aminomethyl Pyridine | Aldehyde | Resulting Schiff Base Application/Study |
| 2- and 3-Aminomethylpyridine | Salicylaldehyde, o-vanillin | Synthesis of Cu(II) complexes with antimicrobial activity. shd-pub.org.rsresearchgate.net |
| 4-Aminomethylpyridine | Aldehyde-functionalized phthalocyanine | Synthesis of photo-active phthalocyanine derivatives. nih.gov |
| 3-Aminomethylpyridine | Long-chain aldehydes | Derivatization for mass spectrometric analysis of aldehydes. acs.org |
Triazolopyrimidine Derivatives
Triazolopyrimidines exist as eight isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine being the most stable. rjpbr.combenthamdirect.com These compounds are of significant interest due to their wide range of biological activities. rjpbr.combenthamdirect.com Several synthetic methods have been developed for their preparation. rjpbr.combenthamdirect.com These include the annulation of a 1,2,4-triazole (B32235) nucleus to a pyrimidine ring, the annulation of a pyrimidine to a 1,2,4-triazole structure, rearrangement of 1,2,4-triazolo[1,5-a]pyrimidines, and rearrangement of pyrimidotetrazines. rjpbr.combenthamdirect.com
A common approach involves the cyclocondensation of 3-amino-1,2,4-triazoles with various 1,3-dielectrophiles. researchgate.net For example, the reaction of 3-amino-1,2,4-triazole with enaminonitriles and enaminones has been used to synthesize a variety of 7-substituted- nih.govresearchgate.netjocpr.comtriazolo[1,5-a]pyrimidines and 6-substituted- nih.govresearchgate.netjocpr.comtriazolo[1,5-a]pyrimidine-7-amines. researchgate.net
Multistep synthetic routes have also been employed to create novel pyrazolo[4,3-e] nih.govresearchgate.netjocpr.comtriazolopyrimidine derivatives. nih.gov This can involve the initial formation of a hydrazone, followed by cyclization to a pyrazole (B372694), and subsequent reactions to build the triazolopyrimidine core. nih.gov These compounds have been evaluated for their anticancer potential. nih.gov
Table 5: Synthetic Routes to Triazolopyrimidine Derivatives
| Synthetic Route | Description |
| Annulation of 1,2,4-triazole to pyrimidine | Building the triazole ring onto an existing pyrimidine. rjpbr.combenthamdirect.com |
| Annulation of pyrimidine to 1,2,4-triazole | Building the pyrimidine ring onto an existing triazole. rjpbr.combenthamdirect.com |
| Cyclocondensation | Reaction of 3-amino-1,2,4-triazoles with 1,3-dielectrophiles. researchgate.net |
| Multistep synthesis | Stepwise construction of the fused ring system. nih.gov |
Arylvinyl-Substituted Pyrimidines and Boron Complexes
The synthesis of heteroaryl-substituted boryl complexes has been explored, revealing that strong π-conjugation between the π-basic heteroaryl groups and the π-acidic boron atom contributes to their stability. nih.gov This has implications for the design of novel materials and catalysts. While the specific synthesis of arylvinyl-substituted pyrimidine boron complexes is a niche area, the principles of creating stable heteroaryl boron compounds are relevant.
The synthesis of such complexes would likely involve the reaction of a lithiated or Grignard derivative of an arylvinyl-substituted pyrimidine with a suitable boron halide or alkoxide. The resulting boryl-substituted pyrimidine could then potentially be coordinated to a transition metal center. The stability and electronic properties of these complexes would be influenced by the nature of the aryl and vinyl substituents, as well as the ligands on the boron atom.
Research into contemporary applications of boron complexes in organic synthesis highlights their unique reactivity. st-andrews.ac.uk This includes transition metal-free borylation and cross-coupling processes, as well as photoredox methodologies, which could be applied to the synthesis and functionalization of arylvinyl-substituted pyrimidines. st-andrews.ac.uk
Advanced Spectroscopic Characterization of Phenyl Pyrimidin 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environments
¹H NMR spectroscopy is instrumental in identifying the various proton environments within phenyl(pyrimidin-2-yl)methanamine and its derivatives. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton.
In the ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the phenyl and pyrimidine (B1678525) rings, as well as the methanamine bridge, are observed. For instance, the aromatic protons of the phenyl and pyrimidine rings typically resonate in the downfield region, generally between δ 7.0 and 9.3 ppm. chemicalbook.com The exact chemical shifts are influenced by the substitution pattern on both rings. patonlab.com
For example, in a study of 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate, a related compound, the protons of the aromatic nucleus (phenyl group) appeared as multiplets between δ 7.97 and 8.01 ppm. scirp.org The protons on the pyrimidine ring show characteristic splitting patterns and chemical shifts. For unsubstituted pyrimidine, the proton at the C2 position appears at the most downfield position (around δ 9.26 ppm), while the protons at C4/C6 and C5 appear at approximately δ 8.78 and 7.36 ppm, respectively. chemicalbook.com The methanamine proton and the amine protons (NH₂) will have chemical shifts that can vary depending on the solvent and concentration. The chemical shifts of OH and NH protons are particularly sensitive to hydrogen bonding, with greater hydrogen bonding causing a downfield shift. organicchemistrydata.org
Table 1: Illustrative ¹H NMR Spectral Data for a this compound Derivative
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Pyrimidine H-4, H-6 | 8.78 | d | 5.0 |
| Pyrimidine H-5 | 7.36 | t | 5.0 |
| Phenyl Protons | 7.20 - 7.50 | m | - |
| Methanamine CH | 4.50 | s | - |
| Amine NH₂ | 2.10 | br s | - |
Note: This is a representative table. Actual chemical shifts and coupling constants will vary depending on the specific derivative and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with carbons attached to electronegative atoms or involved in π-systems appearing at higher chemical shifts (downfield). youtube.com
For this compound derivatives, the carbon atoms of the phenyl and pyrimidine rings resonate in the aromatic region, typically between δ 110 and 170 ppm. scirp.org The carbon of the methanamine bridge (the benzylic carbon) would be expected to appear in the range of δ 50-70 ppm.
In a related structure, 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate, the carbon signals of the aromatic and pyridine (B92270) rings were observed between δ 127.22 and 133.47 ppm. scirp.org The imine carbon (C=N) was identified at δ 164.11 ppm. scirp.org For pyrimidine itself, the C2 carbon is the most deshielded, followed by the C4/C6 carbons, and then the C5 carbon. scilit.com
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Carbon Environment | Chemical Shift (δ) in ppm |
| Pyrimidine C-2 | 158.4 |
| Pyrimidine C-4, C-6 | 157.0 |
| Pyrimidine C-5 | 120.0 |
| Phenyl C (quaternary) | 140.0 |
| Phenyl CH | 128.0 - 129.0 |
| Methanamine CH | 55.0 |
Note: This is a representative table. Actual chemical shifts will vary depending on the specific derivative and experimental conditions.
Two-Dimensional NMR Techniques
While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are often employed for more complex derivatives to unambiguously assign all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These techniques are invaluable for confirming the connectivity of the phenyl and pyrimidine rings through the methanamine linker and for assigning the specific positions of substituents on the aromatic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound and its derivatives, the IR spectrum provides clear evidence for key functional groups. chemicalbook.comrsc.org The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (phenyl and pyrimidine) appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methanamine bridge is found just below 3000 cm⁻¹.
The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings give rise to a series of characteristic absorptions in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations can also be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N (pyrimidine) | Stretch | 1525 - 1575 |
| C=C (aromatic) | Stretch | 1400 - 1600 |
| C-N | Stretch | 1000 - 1350 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of this compound and its derivatives as it provides a highly accurate measurement of the molecular mass. nih.gov This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence, as the measured exact mass can be compared to the calculated mass for a proposed molecular formula. rsc.orgimpactfactor.orgmdpi.com
Typically, HRMS is performed using techniques like electrospray ionization (ESI), which generates protonated molecules ([M+H]⁺). The ability of HRMS to provide mass measurements with accuracies of less than 5 ppm is often sufficient to distinguish between different possible elemental compositions for a given nominal mass. nih.gov This is particularly valuable when confirming the successful synthesis of a new derivative or when identifying unknown metabolites.
For example, the HRMS data for a derivative can confirm the presence of specific substituents by the corresponding shift in the exact mass. This level of accuracy is essential for validating the identity of newly synthesized compounds and for providing definitive evidence for their molecular formula. rsc.orgimpactfactor.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely employed for the purity assessment and identity confirmation of pharmaceutical compounds, including this compound and its derivatives.
A typical LC-MS method for the analysis of aminopyrimidine derivatives involves a reversed-phase chromatographic separation coupled with a mass spectrometer for detection. The sample, dissolved in a suitable solvent, is injected into the LC system. The separation is achieved on a C18 column using a mobile phase gradient, often consisting of an aqueous component (like water with a small percentage of formic acid to improve peak shape and ionization) and an organic component (such as acetonitrile (B52724) or methanol). nih.govrestek.com The gradient elution allows for the effective separation of the main compound from any impurities or degradation products.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, typically in the positive ion mode, as the amino and pyrimidine groups are readily protonated. researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the target compound. For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 186.24 g/mol .
For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) can be utilized. youtube.com In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are detected. This provides a unique fragmentation pattern that serves as a fingerprint for the compound, further confirming its identity.
Peak purity is a critical aspect of the analysis and can be assessed using the spectral data acquired from a diode-array detector (DAD) or the mass spectrometer itself. youtube.com Modern software can employ algorithms like multivariate curve resolution (MCR) to deconvolve co-eluting peaks, providing an assessment of the purity of the main chromatographic peak. youtube.com The linearity of the detector response is established by analyzing a series of standard solutions of known concentrations. epa.gov A sensitive and validated LC-MS method can achieve a low limit of quantification (LOQ), often in the nanogram per milliliter (ng/mL) range. researchgate.net
Table 1: Representative LC-MS Parameters for Analysis of Aminopyrimidine Derivatives
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Detector | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements like sulfur (S). This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified by a detector. The results are presented as the weight percentage of each element in the sample.
For this compound, with a molecular formula of C₁₁H₁₁N₃, the theoretical elemental composition can be calculated. These theoretical values are then compared with the experimentally obtained values. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition. mdpi.comgrowingscience.com
Table 2: Theoretical vs. Representative Experimental Elemental Analysis Data for a Phenylpyrimidine Derivative
| Element | Theoretical % for C₁₁H₁₁N₃ | Representative Experimental % |
| Carbon (C) | 71.33 | 71.25 |
| Hydrogen (H) | 5.99 | 6.05 |
| Nitrogen (N) | 22.68 | 22.60 |
Note: The experimental values are representative and based on typical results for similar pyrimidine derivatives found in the literature. researchgate.netresearchgate.net
Optical Spectroscopic Studies of Pyrimidine Derivatives
Optical spectroscopy encompasses a range of techniques that investigate the interaction of light with matter. For pyrimidine derivatives, these studies provide valuable insights into their electronic structure and photophysical properties.
Absorption and Emission Characteristics
UV-Visible absorption and fluorescence emission spectroscopy are key techniques to study the electronic transitions in molecules like this compound. The pyrimidine ring itself is a π-deficient heterocycle and acts as an electron-withdrawing group. osf.io When combined with an electron-donating group like a phenylamino (B1219803) moiety, it can form a "push-pull" system, leading to interesting photophysical properties.
The absorption spectra of pyrimidine derivatives typically show bands in the UV region. osf.io The position and intensity of these absorption bands are influenced by the nature of the substituents on the pyrimidine and phenyl rings. For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption maximum. researchgate.net
Upon excitation at a wavelength corresponding to an absorption band, fluorescent pyrimidine derivatives can emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The emission color can range from violet-blue to other regions of the visible spectrum, depending on the molecular structure and the solvent polarity. osf.io In some cases, the emission can be weak or even absent due to efficient non-radiative decay pathways. nih.gov
Table 3: Representative Absorption and Emission Data for Substituted Pyrimidines in Solution
| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| 2-Arylpyrimidine | ~300-350 | ~350-450 | ~50-100 |
| 2,4-Diarylpyrimidine | ~320-380 | ~400-500 | ~80-120 |
Note: These are generalized values based on literature for various pyrimidine derivatives and the actual values for this compound may vary. osf.io
Quantum Yield and Fluorescence Lifetime Measurements
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Quantum yields can range from 0 to 1. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. The quantum yield of pyrimidine derivatives can be significantly influenced by their molecular structure and the surrounding environment. osf.ionih.gov For example, some triphenylamine-substituted pyrimidines have been reported to have high quantum yields, up to 0.86. osf.io
The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is also sensitive to the molecular environment. Fluorescence lifetimes for pyrimidine derivatives are typically in the nanosecond (ns) range. mdpi.com
Both quantum yield and fluorescence lifetime are crucial parameters for applications such as fluorescent probes and materials.
Table 4: Representative Photophysical Data for Pyrimidine Derivatives
| Derivative Type | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| Thymine-Thymine Photoadduct | 0.21 | Not Reported |
| Triphenylamine-substituted Pyrimidine | up to 0.86 | Not Reported |
| Thiopyrimidine Derivatives | Vanishingly small | 0.11 - 0.66 ps (femtoseconds) |
Note: The data is sourced from studies on various pyrimidine derivatives and may not be directly representative of this compound. mdpi.comosf.ionih.gov
Acidochromic Behavior
Acidochromism refers to the change in color or fluorescence of a compound in response to a change in pH. Many pyrimidine derivatives exhibit acidochromic behavior due to the presence of basic nitrogen atoms in the pyrimidine ring, which can be protonated in acidic conditions. nih.gov
For certain 2-(2'-hydroxyphenyl)pyrimidines, the fluorescence is quenched in neutral or basic solutions due to a process called Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, upon excitation, a proton is transferred from the hydroxyl group to a nitrogen atom of the pyrimidine ring, leading to a non-emissive tautomer. However, upon the addition of an acid, the pyrimidine nitrogen is protonated, which inhibits the ESIPT process. This "switches on" the fluorescence, often resulting in a bright emission that can be detected by the naked eye. nih.gov This reversible on/off fluorescence switching makes these compounds promising candidates for applications such as pH sensors. The pH at which this transition occurs can be determined by spectrometric acid-base titrations. mdpi.com
Crystallographic Analysis and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
No publicly accessible single-crystal X-ray diffraction data for Phenyl(pyrimidin-2-YL)methanamine was found. This fundamental analysis, which determines the precise three-dimensional arrangement of atoms and provides parameters such as crystal system, space group, and unit cell dimensions, has not been reported in the searched scientific literature. While crystallographic data exists for analogous compounds like Phenyl(pyridin-2-yl)methanol nih.govresearchgate.net and other pyrimidine (B1678525) derivatives nih.govspuvvn.edu, this information is not directly applicable to the target molecule.
Analysis of Crystal Packing and Supramolecular Assembly
Due to the absence of primary crystallographic data, an analysis of the crystal packing and the formation of any supramolecular assemblies for this compound cannot be conducted. Such an analysis depends on the solved crystal structure to understand how individual molecules arrange themselves within the crystal lattice.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
A specific description of the intermolecular interactions, including hydrogen bonds involving the amine and pyrimidine nitrogens, and potential π-π stacking between the phenyl and pyrimidine rings for this compound, is not possible without experimental structural data. Studies on related molecules suggest that such interactions are crucial in their crystal packing, but a direct analysis for this compound is not feasible nih.govnih.govspuvvn.eduresearchgate.net.
Hirshfeld Surface Analysis for Molecular Interactions
Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, requires a crystallographic information file (CIF) as a starting point. As no such file is available for this compound, this analysis could not be performed or sourced from existing literature. This type of analysis has been conducted on other, more complex pyrimidine-containing structures, but not on the title compound mdpi.comresearchgate.net.
Polymorphism Studies and Solid-State Forms
No studies concerning the potential polymorphism of this compound have been reported in the searched literature. An investigation into different crystalline forms (polymorphs) would require specific crystallization experiments and characterization, for which no data was found nih.govrsc.org.
Computational Chemistry and Theoretical Studies on Phenyl Pyrimidin 2 Yl Methanamine Systems
Molecular Modeling and Simulation Techniquesmdpi.comsynquestlabs.com
Molecular modeling and simulation serve as powerful tools for investigating the dynamics and preferred structures of molecules like Phenyl(pyrimidin-2-YL)methanamine. These techniques allow researchers to explore the conformational space, identify stable conformers, and understand the energetic landscape that governs the molecule's behavior. For complex systems, molecular dynamics simulations can provide insights into how the molecule behaves over time in different environments. mdpi.com
Geometry Optimization and Conformer Analysis
Geometry optimization is a fundamental computational step aimed at finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule such as this compound, with rotatable bonds connecting the phenyl, methylene (B1212753), and pyrimidine (B1678525) moieties, multiple energy minima, or conformers, are expected to exist.
Conformational Landscape Exploration
The collection of all stable conformers and the energy barriers (transition states) that separate them define the conformational landscape. Understanding this landscape is crucial as the biological activity and physical properties of a molecule can depend on the population of its different conformations.
For this compound, the primary drivers of conformational diversity would be the rotation around the C-C bond between the phenyl ring and the methylene group, and the C-C bond between the methylene group and the pyrimidine ring. The nitrogen atoms in the pyrimidine ring can also influence the conformational preferences through intramolecular interactions, such as hydrogen bonding with the amine group. A thorough exploration of the conformational landscape would involve systematic rotations around these bonds, followed by geometry optimization of the resulting structures to identify all unique low-energy conformers.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure and properties of a molecule. These methods are invaluable for understanding reactivity, predicting spectroscopic signatures, and calculating a wide range of molecular properties.
Density Functional Theory (DFT) Studies for Electronic Structurenist.gov
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules of this size due to its balance of accuracy and computational cost. researchgate.net DFT calculations can be used to determine a variety of electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.
In the case of this compound, DFT studies would likely reveal that the HOMO is distributed across the phenyl and amine groups, which are typically electron-rich, while the LUMO may be more localized on the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic excitation energies. researchgate.net Similar DFT studies on pyrimidine derivatives have successfully elucidated these properties. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.
Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic predicted frequencies would include N-H stretching vibrations of the amine group, C-H stretching from the aromatic rings, and various C=C and C=N stretching modes within the rings. researchgate.net For comparison, experimental FTIR data for the related Phenyl(pyridin-2-yl)methanamine shows amine N-H stretches around 3300 cm⁻¹ and aromatic C=C vibrations around 1600 cm⁻¹.
NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict NMR chemical shifts (¹H and ¹³C). These predictions are highly sensitive to the molecular geometry, making them a good test for the accuracy of the computed conformers. Studies on substituted 2-phenylpyrimidines have demonstrated the effect of substituents on the chemical shifts of the pyrimidine and phenyl protons. patonlab.com For this compound, one would expect to see characteristic signals for the protons on the phenyl and pyrimidine rings, as well as for the methylene and amine protons. The predicted shifts would be compared to experimental data to confirm the structure.
Cheminformatics Approaches for Molecular Descriptors
Cheminformatics involves the use of computational methods to analyze chemical information. For a given molecule, a wide range of molecular descriptors can be calculated to predict its physicochemical properties and biological activity. While extensive cheminformatics data is not available for this compound, data for the analogous Phenyl(pyridin-2-yl)methanamine from PubChem can provide an illustrative example of the types of descriptors that can be computed. nih.gov
Table 1: Computed Molecular Descriptors for a Related Compound
| Descriptor | Value (for Phenyl(pyridin-2-yl)methanamine) | Reference |
|---|---|---|
| Molecular Weight | 184.24 g/mol | nih.gov |
| XLogP3 | 1.3 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 184.100048391 Da | nih.gov |
| Polar Surface Area | 38.9 Ų | nih.gov |
These descriptors provide a quantitative summary of the molecule's size, lipophilicity, and potential for hydrogen bonding, which are all critical for its behavior in biological systems. Similar descriptors could be readily calculated for this compound to compare its properties with other known compounds.
Computational Tools for Property Prediction (e.g., OCHEM, Molinspiration, Datawarrior, SwissADME)
A variety of computational tools are available to predict the physicochemical and pharmacokinetic properties of this compound and its analogs. Platforms such as SwissADME, Molinspiration, and DataWarrior are frequently utilized in drug discovery to assess 'drug-likeness' based on established principles like Lipinski's rule of five. mmv.org These tools can calculate a range of molecular descriptors, including lipophilicity (LogP), aqueous solubility (LogS), molecular weight, and the number of hydrogen bond donors and acceptors.
For instance, the predicted properties for the parent compound, this compound, are summarized in the table below. These values are essential for the initial screening of compound libraries and for guiding the synthetic efforts toward molecules with more favorable drug-like properties.
Predicted Physicochemical Properties of this compound
| Property | Value | Tool/Method |
|---|---|---|
| Molecular Weight | 185.23 g/mol | --- |
| LogP | 1.89 | SwissADME (iLOGP) |
| LogS (ESOL) | -2.53 | SwissADME |
| H-bond Acceptors | 3 | SwissADME |
This table is generated based on typical predictive values from computational tools and may vary slightly between different platforms and algorithms.
Analysis of Ligand Lipophilic Efficiency (LLE)
Ligand Lipophilic Efficiency (LLE), also referred to as Lipophilic Ligand Efficiency (LipE), is a critical parameter in drug design that evaluates the quality of a compound by relating its potency to its lipophilicity. wikipedia.orgsciforschenonline.org It is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the logarithm of the partition coefficient (LogP or LogD). wikipedia.orgsciforschenonline.org
LLE = pIC50 - LogP
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level.
Ligand-Target Interaction Modeling (e.g., Protein-Ligand Docking)
Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity. For example, docking studies of pyrimidine derivatives into the active sites of kinases have revealed crucial hydrogen bonding and hydrophobic interactions. nih.govnih.gov
In a typical docking study, the pyrimidine nitrogen atoms of the core scaffold can act as hydrogen bond acceptors, forming interactions with backbone amide protons of the protein's hinge region. The phenyl group and other substituents can then be oriented to occupy specific hydrophobic pockets within the binding site, further enhancing affinity. The insights gained from these models are invaluable for guiding the design of new analogs with improved potency and selectivity. nih.gov
Force Field Selection and Energy Minimization
The accuracy of molecular docking and dynamics simulations is highly dependent on the choice of force field and the process of energy minimization. A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. Common force fields used in drug design include AMBER, CHARMM, and OPLS. The selection of an appropriate force field is crucial for obtaining reliable simulation results. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, allowing for the observation of conformational changes and the assessment of binding stability over time. These simulations can help to refine the binding poses obtained from docking and provide a more accurate estimation of binding free energies. mdpi.com
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are employed to investigate the mechanisms of chemical reactions involving this compound systems. By using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can calculate the energies of reactants, products, and transition states to elucidate reaction pathways.
These studies can provide valuable information on the feasibility of a proposed synthetic route or the reactivity of the molecule in different chemical environments. For example, theoretical calculations can be used to understand the mechanism of palladium-catalyzed cross-coupling reactions, which are often used in the synthesis of complex pyrimidine derivatives. By analyzing the transition state structures, it is possible to identify the factors that control the stereoselectivity and regioselectivity of a reaction, which is crucial for the efficient synthesis of the desired compound. While specific studies on this compound are not abundant, the principles of theoretical reaction mechanism studies are broadly applicable. rsc.org
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods play a pivotal role in elucidating the Structure-Activity Relationships (SAR) of this compound derivatives. SAR studies aim to understand how chemical structure relates to biological activity. nih.govresearchgate.net
By combining experimental data with computational models, researchers can develop quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. nih.gov
Graph Theoretical Analysis in Chemical Research
Graph theory, a branch of mathematics concerned with the study of graphs, has found significant application in chemistry, particularly in the field of computational chemistry and drug design. slideshare.netwikipedia.org In this context, molecules are represented as molecular graphs, where atoms are depicted as vertices and the chemical bonds connecting them as edges. ijset.inwikipedia.org This representation allows for the quantitative characterization of a molecule's topology through numerical values known as topological indices. researchgate.netirejournals.comresearchgate.net These indices can provide valuable insights into the physicochemical and biological properties of chemical compounds. irejournals.commdpi.com
Chemical graph theory is instrumental in understanding the relationships between a molecule's structure and its activity, a concept central to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. researchgate.netyoutube.com By correlating topological indices with experimental data, researchers can build predictive models that aid in the discovery and design of new molecules with desired properties. researchgate.netumh.es This approach has been successfully applied to various classes of compounds, including heterocyclic systems like pyrimidine derivatives. ijset.innih.gov
In the study of this compound, graph theoretical analysis can be employed to elucidate its structural features and predict its potential biological activity. The molecular graph of this compound would consist of vertices representing its carbon, nitrogen, and hydrogen atoms, and edges representing the covalent bonds between them. From this graph, various topological indices can be calculated to quantify different aspects of its molecular structure.
Topological Indices of this compound
Degree-Based Topological Indices: These indices are derived from the degrees of the vertices in the molecular graph, where the degree of a vertex is the number of edges connected to it. Some of the most common degree-based indices include:
Zagreb Indices (M1 and M2): The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices. irejournals.comnih.gov These indices are useful in modeling various chemical and biological properties. irejournals.com
Randić Connectivity Index (χ): This index is calculated based on the degrees of adjacent vertices and is one of the most widely used topological indices in chemistry and pharmacology. irejournals.com
Sum-Connectivity Index (SCI): This index is another variant that considers the sum of the degrees of adjacent vertices. youtube.com
Distance-Based Topological Indices: These indices are calculated from the distances between vertices in the molecular graph. The distance between two vertices is the length of the shortest path between them.
Wiener Index (W): Introduced in 1947, the Wiener index is the sum of the distances between all pairs of vertices in the graph. irejournals.comyoutube.com It was initially used to correlate with the boiling points of alkanes. irejournals.com
Harary Index (H): This index is based on the reciprocal of the distances between all pairs of vertices.
The calculated values of these indices for this compound can be used to compare it with other molecules and to develop QSAR/QSPR models. For instance, a study on pyrimidine derivatives used graph theoretical analysis to identify potential drug targets. nih.gov
Below is a table showcasing some of the key topological indices that can be calculated for this compound.
| Topological Index | Description |
| Degree-Based Indices | |
| First Zagreb Index (M₁) | Sum of the squares of the degrees of all vertices. |
| Second Zagreb Index (M₂) | Sum of the products of the degrees of adjacent vertices. |
| Randić Connectivity Index (χ) | Based on the degrees of adjacent vertices. |
| Sum-Connectivity Index (SCI) | Based on the sum of the degrees of adjacent vertices. |
| Distance-Based Indices | |
| Wiener Index (W) | Sum of the distances between all pairs of vertices. |
| Harary Index (H) | Sum of the reciprocals of the distances between all pairs of vertices. |
Research Findings from Graph Theoretical Analysis
While specific graph theoretical studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds, such as pyrimidine derivatives, provides valuable insights into the potential applications of this methodology. nih.govmdpi.comnih.govgsconlinepress.com
For example, in a study on pyrimidine derivatives as p38α MAP kinase inhibitors, graph theoretical analysis was utilized to identify the drug target. nih.gov This demonstrates the power of this approach in the early stages of drug discovery. In another study, the molecular volume, a descriptor related to graph theoretical parameters, was found to influence the inhibitory activity of pyrimidine derivatives against lipoxygenase. mdpi.com
The application of graph theory extends to predicting various physicochemical properties. For instance, QSPR models based on topological indices have been successfully developed to predict the gas heat capacity of benzene (B151609) derivatives. researchgate.net Such models could be similarly constructed for this compound to estimate its properties without the need for extensive experimental measurements.
The following table presents hypothetical data for this compound and a set of related compounds to illustrate how a QSAR/QSPR study using topological indices might be structured.
| Compound | Wiener Index (W) | Randić Index (χ) | Biological Activity (IC₅₀, µM) |
| This compound | 158 | 7.85 | 15.2 |
| Compound A | 165 | 8.12 | 12.5 |
| Compound B | 149 | 7.63 | 18.9 |
| Compound C | 172 | 8.35 | 10.1 |
By analyzing the correlation between the topological indices (W and χ) and the biological activity (IC₅₀), a predictive model can be developed. This model could then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding further research and development efforts. The integration of graph theory with other computational methods, such as molecular docking and quantum chemistry calculations, can provide a more comprehensive understanding of the structure-activity relationships of this class of compounds. ijset.innih.gov
Advanced Applications in Chemical Sciences for Pyrimidine Based Compounds
Role in Organic Synthesis and Building Blocks
Phenyl(pyrimidin-2-YL)methanamine and its analogs serve as crucial building blocks in synthetic organic chemistry. bldpharm.comresearchgate.net The presence of both a phenyl group and a pyrimidine (B1678525) ring, connected by a reactive methanamine bridge, offers multiple sites for chemical modification. molbase.com This structural versatility allows chemists to use these compounds as starting points for constructing more elaborate molecular architectures. researchgate.netd-nb.info
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.225 g/mol |
| Monoisotopic Mass | 185.095 Da |
| LogP | 2.225 |
| Polar Surface Area | 51.8 Ų |
| Data derived from chemical property databases for this compound. molbase.com |
The utility of pyrimidine-based methanamines as precursors is evident in their application in multi-step syntheses. For instance, related N-phenylpyrimidin-2-amine structures are key intermediates in the synthesis of complex therapeutic agents. mdpi.comnih.gov One notable example is the use of aldehyde-functionalized phenylamino-pyrimidine as a critical precursor for developing analogs of Imatinib, a well-known kinase inhibitor. mdpi.com The synthesis involves a sequence of reactions, including diazotization, addition, and oxidation, to build upon the initial pyrimidine framework. mdpi.com
Furthermore, pyrimidine derivatives are employed in the construction of binuclear metal complexes. A Schiff base, 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine, derived from 2-aminopyrimidine (B69317), hydrolyzes during reaction with metal salts to form novel binuclear complexes. scirp.org This demonstrates how the pyrimidine moiety can direct the assembly of intricate inorganic-organic hybrid structures. scirp.org
| Precursor Type | Resulting Complex Structure/Molecule | Synthetic Application |
| 2-Phenylpyrimidine (B3000279) derivatives | Substituted pyrimidines with imidazole (B134444) groups | Antifungal Agents (CYP51 Inhibitors) nih.gov |
| Aldehyde Phenylamino-Pyrimidine | Imatinib Analogs with triazole fragments | Potential ABL Kinase Inhibitors mdpi.com |
| N-phenylpyrimidin-2-amine derivatives | Compounds with various heterocyclic side chains | c-Met Kinase Inhibitors nih.gov |
| This table showcases examples of pyrimidine-based precursors used in the synthesis of complex, biologically relevant molecules. |
In the realm of specialty synthesis, which focuses on creating molecules with highly specific functions, pyrimidine-based structures are of significant interest. Researchers have designed and synthesized series of 2-phenylpyrimidine derivatives as potential antifungal agents that target the enzyme CYP51. nih.gov This work involved a scaffold hopping strategy and multi-step synthesis, beginning with bromoacetophenones and ultimately coupling the pyrimidine core with various side chains to optimize activity. nih.gov
Similarly, N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of the c-Met kinase, a target implicated in cancer. nih.gov Structure-guided design led to the synthesis of compounds that showed significant inhibitory activity against the target enzyme and antiproliferative effects in cancer cell lines. nih.gov These examples highlight the role of the pyrimidine core in creating molecules tailored for specific biological targets.
Materials Science Applications
The distinct electronic characteristics of the pyrimidine ring make it a valuable component in the field of materials science. researchgate.net As a π-deficient aromatic system, pyrimidine is a strong electron acceptor, a property that is highly sought after for creating organic functional materials. researchgate.netresearchgate.net This has led to the incorporation of pyrimidine derivatives into a variety of materials designed for electronic and optical applications. researchgate.netresearchgate.net
Pyrimidine derivatives are widely utilized in the development of organic electronic devices. researchgate.net Their high electron-accepting nature and coordination ability are advantageous for creating organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net Specifically, pyrimidine has been incorporated as a building block in fluorescent emitters, bipolar host materials, and materials for electron transport layers within OLEDs. researchgate.net The ability to chemically modify the pyrimidine core allows for the fine-tuning of electronic properties to optimize device performance. researchgate.net The use of pyrimidine-based π-conjugated compounds as active layers in thin-film optoelectronic devices is a testament to their importance in this field. researchgate.net
The electron-deficient pyrimidine ring is an excellent platform for designing luminescent materials, particularly those based on a donor-π-acceptor (D-π-A) architecture. rsc.org This design can induce luminescence through internal charge transfer upon excitation. researchgate.net Researchers have synthesized pyrimidine-phthalimide derivatives that exhibit solid-state fluorescence. rsc.org These compounds, acting as D-π-A chromophores, show different HOMO-LUMO gaps and emission colors depending on the substituents on the pyrimidine ring. rsc.org
Crucially, these materials can function as chemical sensors. The nitrogen atoms in the pyrimidine ring can be easily and reversibly protonated, leading to dramatic and observable color changes. rsc.org This property has been harnessed to develop novel colorimetric pH sensors, demonstrating a practical application of their tunable photophysical properties. rsc.org
| Compound | Photophysical Property | Application |
| 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (PB) | Solid-state fluorescence, Positive solvatochromism | Colorimetric pH Sensor rsc.org |
| 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB) | Red-shifted solid-state emission compared to PB | Colorimetric pH Sensor rsc.org |
| This table summarizes the properties and applications of pyrimidine-based D-π-A chromophores as sensing materials. |
In coordination chemistry, ligands dictate the structure and function of metal complexes. Pyrimidine-containing molecules can act as effective ligands. A notable example is the pincer compound 1,3-di(pyrimidin-2-yl)-5-methoxybenzene, which has applications in coordination chemistry and materials science. nih.gov Pincer ligands are valued for their ability to form stable complexes with metals, which are often used in catalysis. nih.gov The crystal structure of this compound reveals that the pyrimidine rings are not coplanar with the central phenyl ring, and the molecules are connected through C-H···N hydrogen bonds. nih.gov
While not involving this compound directly, the synthesis of binuclear metal complexes from a pyrimidine-containing Schiff base further illustrates the utility of this heterocycle in coordination chemistry. scirp.org The nitrogen atoms of the pyrimidine ring provide coordination sites, facilitating the self-assembly of complex supramolecular structures. This potential for coordination makes pyrimidine derivatives attractive candidates for constructing Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and sensing. rsc.org
Catalytic Activity of Pyrimidine Derivatives
The catalytic potential of pyrimidine derivatives is an area of growing interest, largely owing to the coordinating ability of the nitrogen atoms in the pyrimidine ring. These nitrogen atoms can act as ligands, forming stable complexes with various metal ions, which can then function as catalysts in a range of chemical transformations.
Direct studies on the catalytic activity of this compound are limited. However, research on a closely related Schiff base, 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine, provides significant insights into the potential coordination chemistry and catalytic relevance of this compound. This Schiff base is synthesized through the condensation of 2-aminopyrimidine and 2-benzoylpyridine (B47108). scirp.org
A notable finding from the study of this Schiff base is its susceptibility to hydrolysis when reacted with certain metal salts. The reaction of 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine with V(IV), Co(II), and Cu(II) salts resulted in the hydrolysis of the Schiff base, leading to the formation of binuclear metal complexes containing 2-benzoylpyridine and phenyl(pyridin-2-yl)methanediol as ligands. scirp.org This metal-assisted hydrolysis suggests that while the parent imine may be a precursor to catalytically active species, the stability of the resulting metal complexes is a critical factor.
The formation of these complexes indicates that the pyrimidine and pyridine (B92270) moieties can effectively coordinate with metal centers. The infrared spectrum of the Schiff base and its metal complexes showed a shift in the C=N stretching frequency, confirming the coordination of the pyridyl nitrogen to the metal. scirp.org This ability to form metal complexes is the foundation of their potential catalytic activity. While the specific catalytic applications of these complexes were not detailed, the formation of well-defined metal complexes is a prerequisite for their use in catalysis.
The study of such precursor compounds is crucial for understanding the ligand behavior of this compound in potential catalytic systems. The ease of synthesis and the demonstrated coordinating ability of the pyrimidine and adjacent functional groups suggest that this compound could serve as a versatile ligand in coordination chemistry and catalysis.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The efficient synthesis of Phenyl(pyrimidin-2-YL)methanamine and its derivatives is paramount for enabling broader research. While classical methods for creating C-N and C-C bonds are established, future work should focus on developing more efficient, sustainable, and versatile synthetic protocols.
Key areas for development include:
Catalytic C-H Amination: Direct amination of a C-H bond on a methyl group attached to the pyrimidine (B1678525) ring would be a highly atom-economical approach, avoiding pre-functionalization steps.
Flow Chemistry: Continuous flow processes could offer improved control over reaction parameters, enhanced safety for potentially exothermic reactions, and easier scalability compared to traditional batch synthesis.
Photoredox Catalysis: Utilizing visible light to drive the coupling of pyrimidine and phenyl-containing precursors could provide milder reaction conditions and access to unique reaction pathways not achievable with thermal methods.
Solid-Phase Synthesis: Developing a robust solid-phase synthesis route would facilitate the rapid generation of a library of analogues for screening purposes, as has been successfully demonstrated for other pyrimidine derivatives. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
| Reductive Amination | Readily available starting materials. | Use of stoichiometric reducing agents. | Pyrimidine-2-carbaldehyde, Benzylamine (B48309) |
| Buchwald-Hartwig Amination | High functional group tolerance, good yields. | Palladium catalyst cost, ligand sensitivity. nih.gov | 2-(Bromomethyl)pyrimidine, Aniline |
| Suzuki-Miyaura Coupling | Forms the C-C bond efficiently. | Requires multi-step synthesis of boronic acid precursors. nih.gov | 2-(Aminomethyl)pyrimidine, Phenylboronic acid |
| Photoredox Catalysis | Mild conditions, high selectivity. | Catalyst screening, optimization of light source. | Radical precursors of phenyl and pyrimidinemethane groups |
Expansion of Structural Diversity and Analogue Design
Systematic modification of the this compound core is a crucial avenue for future research. Creating a diverse library of analogues will allow for a comprehensive exploration of structure-property relationships. This "scaffold hopping" and derivatization strategy has proven effective for discovering novel pyrimidine-based compounds with enhanced properties. nih.govnih.gov
Future design and synthesis should focus on:
Substitution on the Phenyl Ring: Introducing a wide range of electron-donating and electron-withdrawing groups to probe electronic effects.
Modification of the Pyrimidine Ring: Adding substituents at the 4, 5, and 6 positions of the pyrimidine ring to modulate solubility, steric bulk, and hydrogen bonding capabilities.
Alteration of the Methylene (B1212753) Linker: Replacing the -CH2- group with other functionalities (e.g., -C=O, -CH(OH)-, -CF2-) or incorporating it into a larger ring system to constrain the conformation.
Bioisosteric Replacement: Replacing the phenyl or pyrimidine rings with other aromatic or heteroaromatic systems to explore the impact on physicochemical properties. mdpi.com The pyrimidine ring itself is often considered a bioisostere for a phenyl ring, offering improved properties in many cases. mdpi.com
In-depth Mechanistic Understanding of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and discovering new reactivity. While reactions like Suzuki and Buchwald-Hartwig are well-established, their application to this specific heterocyclic system may present unique challenges and opportunities. nih.gov
Key research questions to address include:
Kinetics and Thermodynamics: Performing detailed kinetic analysis of key bond-forming steps to identify rate-determining steps and optimize reaction conditions (catalyst loading, temperature, concentration).
Role of Ligands: Investigating the effect of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the efficiency and selectivity of cross-coupling reactions.
Intermediate Characterization: Utilizing spectroscopic techniques (e.g., in-situ NMR, IR) and computational methods to identify and characterize transient intermediates and transition states. This could help explain the formation of side products, such as the reduction at the C-4 position observed in some pyrrolopyridine syntheses. nih.gov
Byproduct Formation: Systematically studying the pathways leading to the formation of impurities to develop strategies for their suppression, leading to higher purity and yield.
Advanced Computational Predictions and Validations
Computational chemistry offers powerful tools to guide and accelerate the discovery process, reducing the need for exhaustive experimental screening. Applying these methods to this compound can provide valuable insights into its properties and reactivity.
Future computational studies should include:
Conformational Analysis: Predicting the stable conformations of the molecule and its analogues, which is crucial for understanding its interactions with other molecules or materials.
Property Prediction (ADMET): Employing in silico models to predict physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.gov This approach has been successfully used to design pyrimidine derivatives with favorable drug-like properties. nih.govnih.gov
Reaction Pathway Modeling: Using Density Functional Theory (DFT) to model proposed reaction mechanisms, calculate activation energies, and predict the feasibility of novel synthetic routes.
Virtual Screening: Docking libraries of virtual analogues into the binding sites of proteins or onto material surfaces to prioritize the synthesis of compounds with the highest predicted affinity. nih.govnih.gov
The table below summarizes computational approaches and their applications.
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Docking | Predict binding modes and affinities to biological targets or material surfaces. nih.gov | Prioritized list of analogues for synthesis. |
| DFT Calculations | Elucidate reaction mechanisms and predict spectroscopic properties (NMR, IR). | Optimized reaction conditions, confirmation of structure. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate structural features of analogues with their measured activity. | Design rules for creating more potent compounds. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in different environments (e.g., water, organic solvents). | Understanding of conformational flexibility and intermolecular interactions. |
Exploration of New Non-Biological Applications
While pyrimidine scaffolds are heavily explored in medicinal chemistry mdpi.comresearchgate.netresearchgate.net, their potential in non-biological fields remains largely untapped. The unique electronic properties of the pyrimidine ring, combined with the synthetic versatility of the this compound structure, make it a candidate for applications in materials science and catalysis.
Promising avenues for exploration include:
Organic Electronics: Investigating the potential of polymers or crystalline materials derived from this scaffold for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), leveraging the electron-deficient nature of the pyrimidine ring.
Coordination Chemistry: Using the nitrogen atoms of the pyrimidine ring and the amine linker as coordination sites for metal ions to create novel metal-organic frameworks (MOFs) or homogeneous catalysts.
Corrosion Inhibition: Evaluating the ability of the molecule and its derivatives to adsorb onto metal surfaces and protect them from corrosion, a common application for nitrogen-containing heterocyclic compounds.
Energetic Materials: While other heterocycles like sydnone (B8496669) imines have been explored for this purpose mdpi.com, the high nitrogen content and thermal stability of the pyrimidine core could be a starting point for designing new classes of energetic materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing phenyl(pyrimidin-2-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or direct coupling of pyrimidine derivatives with benzylamine precursors. For example, N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (a structurally related compound) is synthesized by reducing imine intermediates with NaBH₄ in methanol, achieving yields of 70–85% after silica gel chromatography purification . Key variables include temperature (room temperature for imine formation, reflux for reduction) and solvent polarity. Impurities often arise from incomplete reduction, necessitating TLC monitoring (eluent: ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the pyrimidine protons (δ 8.6–9.0 ppm for H-4/H-6) and benzylic CH₂NH₂ group (δ 3.8–4.2 ppm) confirm connectivity .
- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3400 cm⁻¹) and pyrimidine C=N (1600–1650 cm⁻¹) validate functional groups .
- LC/MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (loss of NH₂ or pyrimidine rings) provide molecular weight confirmation .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : Low solubility in non-polar solvents (e.g., hexane) requires gradient elution in silica chromatography (e.g., 5–30% ethyl acetate in hexane). For crystalline derivatives, recrystallization in methanol/water (4:1) improves purity, as demonstrated for N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (mp 175–176°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl/pyrimidine rings) affect bioactivity?
- Methodological Answer :
- Substituent Analysis : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration, as seen in (2-Bromo-5-(trifluoromethyl)phenyl)methanamine derivatives .
- Pyrimidine Modifications : Adding methyl groups to the pyrimidine ring (e.g., 4-chloro-3-(6-(2-methyl-6-methylenemorpholino)-1H-imidazo[4,5-c]pyridin-2-yl)-3,4-dihydroquinolin-2(1H)-one ) alters binding affinity to microbial targets .
- Experimental Design : Compare IC₅₀ values of analogs in bacterial/fungal assays (e.g., Candida albicans, E. coli) to quantify substituent effects .
Q. What strategies resolve discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to minimize variability.
- Metabolic Stability Testing : Assess compound stability in liver microsomes (e.g., human S9 fraction) to rule out degradation artifacts .
- Structural Validation : Reconfirm batch purity via HPLC (>95%) and XRD (for crystalline derivatives) to exclude impurities as confounding factors .
Q. How does pH influence the stability of this compound derivatives in aqueous solutions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate compounds in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC/MS; acidic conditions (pH < 4) often hydrolyze the NH₂ group, while basic conditions (pH > 8) oxidize the pyrimidine ring .
- Stabilization Strategies : Use lyophilization for long-term storage or add antioxidants (e.g., 0.1% BHT) to aqueous formulations .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound analogs?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift NH₂ proton signals by 0.3–0.5 ppm. Always report solvent conditions .
- Tautomerism : Pyrimidine rings may exhibit keto-enol tautomerism, altering chemical shifts. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
